molecular formula C18H24N4O4S B6320934 NCS-MP-NODA CAS No. 1374994-81-6

NCS-MP-NODA

Cat. No.: B6320934
CAS No.: 1374994-81-6
M. Wt: 392.5 g/mol
InChI Key: CUZWESFCFFQUME-UHFFFAOYSA-N
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Description

NCS-MP-NODA, also known as 1,4,7-triazacyclononane-1,4-diiacetic acid, is a chelating agent widely used in radiopharmaceuticals for positron emission tomography (PET) imaging. This compound is particularly effective in binding to metal ions, making it valuable in the field of nuclear medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of NCS-MP-NODA involves the reaction of tetrazine-amine with this compound in dimethyl sulfoxide (DMSO) as the solvent. Triethylamine is added to the reaction mixture, which is then incubated at room temperature overnight. The product is purified using high-performance liquid chromatography (HPLC) with a Waters Atlantis T3 column .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

NCS-MP-NODA primarily undergoes substitution reactions. The isothiocyanate group (NCS) reacts with primary amine groups (NH2) present on biomolecules to form stable bonds.

Common Reagents and Conditions

    Reagents: Tetrazine-amine, triethylamine, dimethyl sulfoxide.

    Conditions: Room temperature incubation overnight.

Major Products

The major product formed from the reaction of this compound with primary amines is a stable conjugate, which is often used in radiolabeling for PET imaging .

Mechanism of Action

The mechanism of action of NCS-MP-NODA involves its ability to form stable complexes with metal ions. This chelation process is crucial for the radiolabeling of biomolecules, allowing for the non-invasive imaging of molecular processes in vivo. The compound targets specific molecular pathways by binding to metal ions, which are then detected using PET imaging .

Comparison with Similar Compounds

Similar Compounds

  • 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA)
  • 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA)
  • Triazacyclononane-phosphinate (TRAP)

Uniqueness

NCS-MP-NODA is unique in its ability to form stable complexes with metal ions at room temperature, making it suitable for radiolabeling temperature-sensitive molecules such as peptides and proteins. This property distinguishes it from other chelating agents like NOTA and DOTA, which require higher temperatures for effective chelation .

Properties

IUPAC Name

2-[4-(carboxymethyl)-7-[(4-isothiocyanatophenyl)methyl]-1,4,7-triazonan-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S/c23-17(24)12-21-7-5-20(6-8-22(10-9-21)13-18(25)26)11-15-1-3-16(4-2-15)19-14-27/h1-4H,5-13H2,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZWESFCFFQUME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN1CC2=CC=C(C=C2)N=C=S)CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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